Cas no 2248767-02-2 (2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide)

2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide is a structurally complex pyrimidine derivative featuring a furan ring and a trifluoromethyl-substituted pyridine moiety. Its unique molecular architecture, combining sulfur and nitrogen heterocycles, suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl and furyl substituents may influence binding affinity in target interactions. This compound’s well-defined synthetic route and high purity make it suitable for research in structure-activity relationship studies or as a scaffold for further derivatization. Its stability under standard storage conditions ensures reliable performance in experimental settings.
2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide structure
2248767-02-2 structure
Product name:2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide
CAS No:2248767-02-2
MF:C17H13F3N4O2S
MW:394.370932340622
CID:6071900
PubChem ID:145877114

2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2248767-02-2
    • 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide
    • EN300-26616203
    • Z978886602
    • 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide
    • Inchi: 1S/C17H13F3N4O2S/c1-9-13(16(27-2)24-14(21-9)10-5-4-8-26-10)15(25)23-12-7-3-6-11(22-12)17(18,19)20/h3-8H,1-2H3,(H,22,23,25)
    • InChI Key: JFTPSAHRMVAHEC-UHFFFAOYSA-N
    • SMILES: S(C)C1=C(C(NC2C=CC=C(C(F)(F)F)N=2)=O)C(C)=NC(C2=CC=CO2)=N1

Computed Properties

  • Exact Mass: 394.07113133g/mol
  • Monoisotopic Mass: 394.07113133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 106Ų

2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26616203-0.05g
2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide
2248767-02-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide

Introduction to 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide (CAS No. 2248767-02-2)

The compound 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide, identified by its CAS number 2248767-02-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric groups, including a furan moiety, a methylsulfanyl substituent, and a trifluoromethyl group on a pyridine ring, suggests a high degree of molecular complexity that may contribute to its unique biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrimidine core of this compound is particularly noteworthy, as pyrimidines are well-documented scaffolds in medicinal chemistry, frequently employed in the synthesis of antiviral, anticancer, and antimicrobial drugs. The structural arrangement of the furan ring at the 2-position and the methylsulfanyl group at the 6-position introduces specific steric and electronic properties that can modulate binding interactions with biological targets. Furthermore, the trifluoromethyl group at the 6-position of the pyridine ring is a common pharmacophore known to enhance metabolic stability and binding affinity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are typically employed to construct the desired molecular framework. The incorporation of the furan moiety necessitates careful handling to maintain its integrity during synthesis, while the introduction of the methylsulfanyl group requires appropriate protecting group strategies to prevent unwanted side reactions.

In terms of biological activity, preliminary studies suggest that 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide exhibits promising properties as a potential lead compound for further development. The combination of structural features may confer selective binding to specific enzymes or receptors involved in various disease pathways. For instance, the presence of a trifluoromethyl group can enhance lipophilicity, improving membrane permeability and oral bioavailability—a critical factor in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of this compound with biological targets with greater accuracy. Molecular docking simulations and virtual screening techniques have been utilized to identify potential binding sites on proteins relevant to therapeutic intervention. These computational approaches complement experimental efforts by providing rapid and cost-effective screening of large libraries of compounds.

The role of heterocyclic compounds in drug discovery cannot be overstated. The structural diversity offered by heterocycles allows for the creation of molecules with tailored biological activities. In particular, pyrimidine derivatives have been extensively studied for their antimicrobial and antiviral properties. The unique electronic distribution within the molecule influenced by substituents such as the furan, methylsulfanyl, and trifluoromethyl groups can modulate reactivity and binding interactions.

Current research efforts are focused on optimizing synthetic routes to improve scalability and cost-efficiency while maintaining high chemical purity. Green chemistry principles are being increasingly adopted to minimize environmental impact during synthesis. Techniques such as catalytic hydrogenation and solvent-free reactions are being explored to reduce waste generation and energy consumption.

The pharmacokinetic profile of this compound is another critical area of investigation. Factors such as solubility, stability, and metabolic clearance must be carefully evaluated to assess its potential as a therapeutic agent. Advances in analytical techniques have facilitated detailed characterization of physicochemical properties, enabling better prediction of drug-like behavior.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. Preclinical studies involving cell-based assays and animal models are being conducted to evaluate the safety and efficacy profile of this compound before human trials can commence. Such studies provide valuable insights into potential side effects and optimal dosing regimens.

The future prospects for 2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide remain promising as ongoing research continues to uncover new therapeutic possibilities. Innovations in synthetic methodologies coupled with advancements in biotechnology are likely to accelerate the development process for novel pharmaceuticals derived from this class of compounds.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.